维洛新 C

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

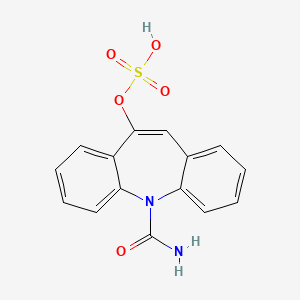

Villosin C is a natural product found in Teucrium polium and Teucrium divaricatum .

Synthesis Analysis

The first total synthesis of Villosin C was reported in a study . The A/B/C ring system was assembled via a modified three-step sequence on a gram-scale, while the D ring was constructed by intramolecular iodoetherification .

Molecular Structure Analysis

The molecular formula of Villosin C is C20H24O6 . The A/B/C ring system was assembled via a modified three-step sequence on a gram-scale, while the D ring was constructed by intramolecular iodoetherification .

Chemical Reactions Analysis

The total synthesis of Villosin C involved a series of chemical reactions, including a modified three-step sequence to assemble the A/B/C ring system and intramolecular iodoetherification to construct the D ring .

Physical And Chemical Properties Analysis

Villosin C has a molecular weight of 300.4 g/mol . The exact mass and monoisotopic mass are 300.208930132 g/mol . The molecular formula is C20H28O2 .

科学研究应用

Total Synthesis

Villosin C has been the subject of total synthesis . The first total synthesis of 17(15 → 16)-abeo-abietane diterpenoids (±)-villosin C and (±)-teuvincenone B was reported in 11 steps . The A/B/C ring system was assembled via a modified three-step sequence on a gram-scale, while the D ring was constructed by intramolecular iodoetherification .

Antioxidative Activity

Villosin C has been reported to have antioxidative activity . This property could be beneficial in various health conditions where oxidative stress plays a significant role.

NO Production Inhibitory Activity

Villosin C has been found to have NO production inhibitory activity . This could potentially be useful in conditions where excessive NO production is detrimental.

Antitumor Activity

Villosin C has been reported to have antitumor activities . This suggests that it could potentially be used in cancer treatment or prevention.

Therapeutic Effects in Traditional Chinese Medicine

Villosin C has been associated with the therapeutic effects of Clerodendrum trichotomum (known as “Chou-Wu-Tong”) in traditional Chinese medicine .

Research in Chemical Biology

Villosin C is being studied in the field of chemical biology . The total synthesis of Villosin C has been carried out in the State Key Laboratory of Chemical Biology, Shanghai Institute of Materia Medica, Chinese Academy of Sciences .

安全和危害

属性

IUPAC Name |

(9R,11bR)-5,7,11-trihydroxy-9-(hydroxymethyl)-4,4,11b-trimethyl-2,3,8,9-tetrahydro-1H-naphtho[2,1-f][1]benzofuran-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O6/c1-19(2)5-4-6-20(3)12-11(14(23)16(25)18(19)20)13(22)10-7-9(8-21)26-17(10)15(12)24/h9,21-22,24-25H,4-8H2,1-3H3/t9-,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXSSNSXQMLOYPG-GSDQLPOLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1=C(C(=O)C3=C2C(=C4C(=C3O)CC(O4)CO)O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC(C1=C(C(=O)C3=C2C(=C4C(=C3O)C[C@@H](O4)CO)O)O)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Villosin C | |

Q & A

Q1: What are the sources of Villosin C and what are its reported biological activities?

A1: Villosin C has been isolated from the stems and roots of Clerodendrum trichotomum Thunb., a medicinal Chinese herb. [, ] Research has primarily focused on its cytotoxic effects against cancer cell lines, with notable activity against A549 (lung cancer), HepG2 (liver cancer), MCF-7 (breast cancer), and 4T1 (mouse breast cancer) cell lines. [] Additionally, Villosin C has shown inhibitory effects against nitric oxide (NO) production, suggesting potential anti-inflammatory properties. []

Q2: What is the chemical structure of Villosin C and how has its structure been confirmed?

A2: Villosin C belongs to the abietane diterpenoid family and its structure has been revised based on spectroscopic data. [] While the provided abstracts don't specify the exact molecular formula and weight, they mention the use of spectroscopic methods like NMR and CD spectroscopy for structural elucidation. [, ] The absolute configuration of Villosin C has been established through circular dichroism (CD) data analysis. [] For a detailed analysis of the corrected NMR data for Villosin C, please refer to the publication by Guo et al. (2019). []

Q3: Has the total synthesis of Villosin C been achieved and what are the implications for further research?

A3: Yes, the first total synthesis of (±)-Villosin C has been achieved in 11 steps. [] This synthetic route, which involves assembling the A/B/C ring system through a modified three-step process, provides access to this naturally scarce compound for further biological evaluation and development of potential analogs. [] This breakthrough facilitates investigations into structure-activity relationships and could potentially lead to more potent and selective derivatives.

Q4: Have any studies explored the structure-activity relationship (SAR) of Villosin C or related abietane diterpenoids?

A4: While the provided abstracts don't delve into specific SAR studies for Villosin C, they do highlight the isolation and identification of numerous abietane diterpenoids from Clerodendrum trichotomum. [, ] The fact that some of these analogs exhibit varying degrees of cytotoxic and NO inhibitory activity suggests that structural modifications within this class of compounds can influence their biological profiles. [, ] Further research focusing on systematic structural modifications of Villosin C and related compounds is needed to establish clear SAR trends and guide the development of more potent and selective derivatives.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[isochroman-1,4'-piperidine] hydrochloride](/img/structure/B599935.png)

![Hydrido(dimethylphosphinous acid-kP)[hydrogen bis(dimethylphosphinito-kP)]platinum(II)](/img/structure/B599949.png)

![[6-(2,2,2-Trifluoroethoxy)pyridin-3-YL]boronic acid](/img/structure/B599951.png)